2-Bromo-5-fluoro-4-iodotoluene

Description

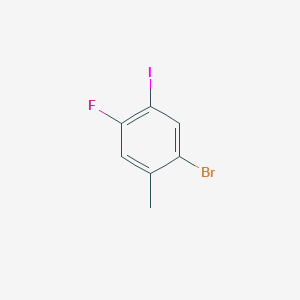

2-Bromo-5-fluoro-4-iodotoluene (CAS: 1805937-22-7) is a halogenated aromatic compound with the molecular formula C₇H₅BrFI and a molecular weight of 315.02 g/mol. It features a toluene backbone substituted with bromine (2-position), fluorine (5-position), and iodine (4-position). This compound is commercially available at 98% purity (Combi-Blocks, Catalog ID: QI-0315) and is utilized in organic synthesis, particularly in cross-coupling reactions and pharmaceutical intermediate preparation due to its reactive halogen substituents. Its structure (MFCD28040490) includes a methyl group at the 1-position, which influences steric and electronic properties.

Properties

IUPAC Name |

1-bromo-4-fluoro-5-iodo-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURJZVCWXPIRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-iodotoluene typically involves multi-step organic reactions. One common method is the halogenation of toluene derivatives. For instance, starting with 2-methylbenzene, selective bromination, fluorination, and iodination can be performed under controlled conditions to introduce the respective halogen atoms at specific positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-iodotoluene undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-Bromo-5-fluoro-4-iodotoluene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-iodotoluene involves its interaction with molecular targets through its halogen atoms. These interactions can influence the reactivity and stability of the compound, making it suitable for various chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as in organic synthesis or biological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-5-fluoro-4-iodotoluene with positional isomers, analogs with varying halogens, and related derivatives.

Table 1: Physical and Structural Comparison

Key Findings

Positional Isomerism :

- Compared to 4-bromo-2-fluoro-5-iodotoluene (CAS: 202865-74-5), the target compound exhibits distinct steric and electronic effects due to halogen positioning. For instance, iodine at the 4-position (para to methyl) may enhance stability in aromatic substitution reactions compared to iodine at the 5-position (meta).

Halogen Diversity :

- 5-Bromo-2-iodotoluene (CAS: 116632-39-4) lacks fluorine, reducing its polarity and boiling point (estimated ~65°C for analogs). The absence of fluorine limits its utility in fluorinated drug synthesis but simplifies handling.

Functional Group Effects :

- 2,6-Difluoro-4-iodoanisole (CAS: 886762-68-1) replaces bromine with a methoxy group, increasing electron density on the aromatic ring. This makes it more reactive in nucleophilic substitutions but less suited for halogen-exchange reactions.

Nitro-Substituted Derivatives :

- The nitro group in 1-bromo-2-fluoro-4-iodo-5-nitrobenzene (CAS: 1226808-77-0) significantly raises electrophilicity, enabling use in explosives and dyes. However, this also increases toxicity and instability compared to the methyl-substituted target compound.

Commercial Availability and Suppliers

Biological Activity

2-Bromo-5-fluoro-4-iodotoluene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure allows it to interact with biological systems, making it a subject of interest for potential therapeutic applications. This article explores the biological activities associated with this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is , and it possesses several halogen substituents that enhance its reactivity and biological activity. The presence of bromine, fluorine, and iodine atoms contributes to its lipophilicity and potential as a drug-like molecule.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers. The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been identified as a selective inhibitor of certain kinases, which play crucial roles in cell signaling pathways related to growth and survival.

- Receptor Binding : It may bind to specific receptors on cell membranes, altering downstream signaling pathways that regulate cellular functions.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Research Findings

Recent studies have further elucidated the biological activities of this compound:

- Antimicrobial Activity : A series of experiments confirmed its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

- Anticancer Studies : In vivo studies using mouse models have shown that the compound can significantly reduce tumor size in xenograft models of breast cancer .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound induces apoptosis through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.